molecular formula C26H20ClF3N2O4 B12212175 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B12212175
M. Wt: 516.9 g/mol
InChI Key: UHQQNUUISHEGNB-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a pyrimidine core, and various functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl moiety. The final steps involve the coupling of the 4-chlorobenzyl group and the phenol group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Baclofen: A compound with a similar aromatic structure but different functional groups.

    Memantine: A compound used in neurological research with a different core structure.

Uniqueness

5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol stands out due to its combination of functional groups and aromatic rings, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H20ClF3N2O4

Molecular Weight

516.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-21-10-5-16(11-22(21)35-2)23-24(31-14-32-25(23)26(28,29)30)19-9-8-18(12-20(19)33)36-13-15-3-6-17(27)7-4-15/h3-12,14,33H,13H2,1-2H3

InChI Key

UHQQNUUISHEGNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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